3-Deuterioindole
Description
3-Deuterioindole is a deuterium-labeled derivative of indole, where the hydrogen atom at the C-3 position is replaced by deuterium. This isotopic substitution is strategically significant for probing reaction mechanisms, particularly in studies involving kinetic isotope effects (KIEs). The synthesis involves refluxing indole in D₂O with catalytic sulfuric acid, followed by selective deuteration and purification steps to achieve ~87% isotopic purity . Key spectroscopic features include distinct infrared (IR) peaks at 6.05 cm⁻¹ (C-D stretching) and nuclear magnetic resonance (NMR) signatures confirming deuterium localization at C-3 .
Properties
Molecular Formula |
C8H7N |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
3-deuterio-1H-indole |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i5D |
InChI Key |
SIKJAQJRHWYJAI-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=CNC2=CC=CC=C12 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Kinetic Isotope Effects (KIEs) in Catalytic Reactions
3-Deuterioindole is pivotal in distinguishing rate-determining steps (RDS) in thiourea-catalyzed reactions. In the ring-opening of episulfonium ions, the measured KIE (kH/kD = 0.93 ± 0.12) indicates a minimal primary isotope effect, ruling out re-aromatization as the RDS and confirming indole addition as both rate- and enantio-determining . This contrasts with hypothetical scenarios where significant KIEs (kH/kD > 2.5) would suggest proton transfer or aromaticity restoration as RDS .
Table 1: Kinetic Isotope Effects in Indole Derivatives
*Ratio of exchange rates at N vs. C-3.
Electronic and Structural Effects vs. Halogenated Derivatives
Halogenated indoles like 5-Chloroindole-3-carboxaldehyde and 6-Bromoindole-3-carboxaldehyde exhibit altered electronic properties due to electron-withdrawing substituents. These compounds show reduced nucleophilicity compared to this compound, impacting their reactivity in electrophilic substitutions. For instance, Mayr’s nucleophilicity parameter (N) correlates linearly with reaction rates in racemic thiourea-catalyzed systems, but deviations occur in asymmetric catalysis due to competing Brønsted acid effects .
Table 3: Reactivity Trends in Substituted Indoles
| Compound | Substituent | Key Reactivity Feature | Application Example |
|---|---|---|---|
| This compound | C-3 deuterium | Minimal KIE in addition reactions | Elucidating enantioselective RDS |
| 5-Chloroindole-3-carboxaldehyde | Cl at C-5, CHO at C-3 | Electrophilic substitution at C-2/C-5 | Synthesis of bioactive alkaloids |
| 3-Methylindole | CH₃ at C-3 | Enhanced steric bulk | Microbial tryptophan metabolism |
Mechanistic Insights from Deuterium Labeling
In acid-catalyzed reactions, this compound’s C-3 deuteration provides a stable probe for tracking protonation pathways. Unlike N-protonated indole (which rapidly exchanges deuterium), the 3-protonated species retains aromaticity, making it detectable by NMR and UV . This property is critical for distinguishing between N- and C-protonated intermediates in indole chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
